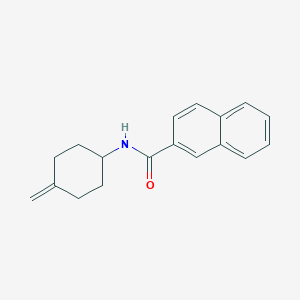

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide” is a carboxamide derivative. Carboxamides are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . They are often used in the synthesis of a wide variety of organic compounds and can be found in many pharmaceuticals .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide” would depend on its specific structure. Naphthalene-2-carboxamide, for example, is a white crystalline solid .

Applications De Recherche Scientifique

Fluorescent Film Development

- Functionality-Oriented Derivatization : Modification of naphthalene diimide derivatives, including N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide, led to the development of photochemically stable, fluorescent materials. These derivatives were used to create a fluorescent film sensitive to aniline vapor, demonstrating potential applications in environmental monitoring and sensing technologies (Fan et al., 2016).

Crystal Structure Analysis

- Naphthalene Carboxamide Derivatives : Structural studies of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, were conducted. These compounds were characterized using elemental analyses, IR, and NMR spectroscopy, providing insights into their molecular structures (Özer et al., 2009).

Antiviral Activities

- Polymerase Inhibitors : Naphthalene carboxamide derivatives were identified as potent inhibitors of various herpesviruses, including human cytomegalovirus (HCMV). This class of compounds demonstrated unique biological properties, offering new opportunities for treating diseases caused by herpesviruses (Oien et al., 2002).

Naphthalene Diimides Applications

- Synthesis and Applications : Naphthalene diimides, including derivatives like N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide, have applications in supramolecular chemistry, sensors, catalysis, and medicinal applications. The review covers new designs and progress in the field, highlighting the vast potential of these compounds (Kobaisi et al., 2016).

Environmental Contaminant Degradation

- Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons : Research on the anaerobic degradation of naphthalene and related compounds has shed light on the environmental breakdown of these pollutants. Studies have identified specific metabolites and degradation pathways, providing insights into environmental remediation processes (Meckenstock et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-13-6-10-17(11-7-13)19-18(20)16-9-8-14-4-2-3-5-15(14)12-16/h2-5,8-9,12,17H,1,6-7,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCMZNIDKWXIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2827555.png)

![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827563.png)

![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2827564.png)

![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2827567.png)

![2-(4-Fluorophenoxy)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2827573.png)

![(Z)-methyl 2-(2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2827575.png)

![[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2827577.png)